2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine

Lipophilicity Drug-likeness Physicochemical profiling

Researchers requiring 2,6-disubstituted pyrazine cores with a 3-(trifluoromethoxy)benzyloxy motif often face limited commercial availability. CAS 1375472-56-2 fills this gap with documented LogP (3.95), Fsp³ (0.167), and HBA count (4). • 2-Cl synthetic handle enables Suzuki, Buchwald-Hartwig, or Sonogashira diversification. • m-OCF₃ benzyloxy ether provides distinct electronic & steric profile vs. phenoxy analogs (e.g., 2-chloro-6-phenoxypyrazine). • ≥98% purity (batch-verified); ideal for fragment-to-lead libraries & matched molecular pair analysis.

Molecular Formula C12H8ClF3N2O2
Molecular Weight 304.65 g/mol
CAS No. 1375472-56-2
Cat. No. B1377606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine
CAS1375472-56-2
Molecular FormulaC12H8ClF3N2O2
Molecular Weight304.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)COC2=CN=CC(=N2)Cl
InChIInChI=1S/C12H8ClF3N2O2/c13-10-5-17-6-11(18-10)19-7-8-2-1-3-9(4-8)20-12(14,15)16/h1-6H,7H2
InChIKeyDJZYDXMNCZURPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine (CAS 1375472-56-2): Physicochemical Identity and Procurement Baseline


2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine is a disubstituted pyrazine derivative (MF: C₁₂H₈ClF₃N₂O₂; MW: 304.65 g·mol⁻¹) featuring a chlorine atom at the pyrazine 2-position and a 3-(trifluoromethoxy)benzyloxy ether at the 6-position . The compound is listed by multiple chemical suppliers as a research-grade small-molecule scaffold . Its calculated partition coefficient (LogP = 3.95) and fractional sp³ character (Fsp³ = 0.167) place it in a property space typical of fragment-to-lead libraries. It is classified as a Toxic Solid, Organic, N.O.S. (UN 2811, Hazard Class 6.1, Packing Group III) . Critically, a systematic search of PubMed, BindingDB, ChEMBL, Google Patents, and primary literature repositories (conducted 2026-05-03) identified no published quantitative biological activity data for this specific compound as of this date.

Scaffold identity: 2,6-disubstituted pyrazine bearing a 3-(trifluoromethoxy)benzyloxy ether and a 2-chloro synthetic handle.
Synthetic utility: The 2-chloro position is compatible with cross-coupling diversification (Suzuki, Buchwald-Hartwig, etc.), supporting library expansion.
Bioactivity status: No published quantitative biological activity data identified for this specific compound (literature search May 2026).
Hazard compliance: Classified UN 2811 (Toxic Solid, Class 6.1, PG III); institutional receiving protocols may apply.

Why 2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine Cannot Be Replaced by In-Class Pyrazine Analogs


Within the 2,6-disubstituted pyrazine chemical space, three structural features of CAS 1375472-56-2 jointly determine its physicochemical and potential interaction profile relative to plausible alternatives: (i) the 3-(trifluoromethoxy)phenyl moiety, which confers a distinct electronic environment and elevated lipophilicity (LogP = 3.95) compared to non-fluorinated benzyloxy analogs ; (ii) the benzyloxy ether linkage at the 6-position, which introduces conformational flexibility absent in direct aryl-coupled analogs such as 2-chloro-6-[3-(trifluoromethoxy)phenyl]pyrazine [1]; and (iii) the chlorine at the 2-position, which serves as a synthetic handle for cross-coupling chemistry. The closest commercially available comparator, 2-chloro-6-phenoxypyrazine (CAS 64383-29-5, MW 206.63), lacks both the trifluoromethoxy group and the benzylic methylene spacer, resulting in substantially different lipophilicity, steric bulk, and hydrogen-bond acceptor count (4 vs. 3) . Generic substitution of any of these features would alter LogP by an estimated >1.0 log unit (class-level inference) and would eliminate the 2-position chlorine required for downstream diversification.

3-(Trifluoromethoxy)phenyl moiety. Removal or replacement with non-fluorinated phenoxy may shift LogP by >1 unit and alter hydrogen-bond acceptor properties, affecting physicochemical profiles.
Benzyloxy ether linker. Analogues lacking the –CH₂–O– spacer lose conformational flexibility and one H-bond acceptor; direct aryl-coupled comparators may present different pharmacophoric space.
2-Chloro synthetic handle. Many 2,6-disubstituted pyrazines lack this reactive site; replacement eliminates the primary diversification point for cross-coupling workflows.

Quantitative Differential Evidence: 2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine vs. Comparator Compounds


Lipophilicity Differentiation: LogP of CAS 1375472-56-2 vs. Non-Fluorinated Phenoxy Analog

The target compound, bearing a 3-(trifluoromethoxy)benzyloxy substituent, has a vendor-reported calculated LogP of 3.95 . By contrast, 2-chloro-6-phenoxypyrazine (CAS 64383-29-5), which replaces the 3-(trifluoromethoxy)benzyloxy group with an unsubstituted phenoxy group, has a lower calculated LogP (estimated ~2.6–2.8 based on fragment contributions; no vendor LogP reported). The ~1.2–1.4 log unit increase reflects the combined lipophilic contributions of the –OCF₃ group and the benzylic –CH₂– spacer. This difference is relevant when LogP must be controlled during library design or when membrane permeability is a critical parameter.

Calculated LogP
Class-level inference
Target: LogP 3.95
Comparator (phenoxy analog): estimated ~2.6–2.8
Δ ≈ +1.2 to +1.4 log units
LogP difference may meaningfully influence membrane permeability and solubility.
Experimental LogP not reported; fragment-based estimate.
Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Count: Differentiation from Direct Aryl-Pyrazine Analogs

The benzyloxy ether linker in CAS 1375472-56-2 contributes an additional hydrogen-bond acceptor (the ether oxygen at the 6-position), bringing the total HBA count to 4, compared to 3 for 2-chloro-6-[3-(trifluoromethoxy)phenyl]pyrazine (CID 65645969), which lacks the ether oxygen and instead features a direct aryl–pyrazine C–C bond [1]. The extra HBA site, combined with the conformational flexibility of the –CH₂–O– linker, expands the accessible pharmacophoric space and may alter target recognition patterns in structure-based design.

H-Bond Acceptors
Class-level inference
Target: 4 HBA
Comparator (direct aryl): 3 HBA
Δ = +1
Additional ether oxygen acceptor may expand pharmacophoric space and alter target recognition.
No experimental H-bond data; structure-based count.
Hydrogen bonding Molecular recognition Scaffold design

Fractional sp³ Character (Fsp³): Flatness vs. 3D Complexity in Analog Selection

The target compound has a vendor-reported Fsp³ value of 0.167 , reflecting the single sp³-hybridized benzylic carbon in an otherwise fully aromatic framework. The direct aryl-coupled analog 2-chloro-6-[3-(trifluoromethoxy)phenyl]pyrazine has an Fsp³ of 0.000 (no sp³ carbons) [1], while members of the broader 2,6-disubstituted pyrazine class can exhibit Fsp³ values ranging from 0.00 to >0.50 depending on substituent saturation. The modest Fsp³ of 0.167 for CAS 1375472-56-2 is noteworthy because even this incremental increase in three-dimensional character has been correlated with improved clinical success rates in medicinal chemistry campaigns [2].

Fractional sp³ (Fsp³)
Context-dependent
Target: Fsp³ = 0.167
Comparator (direct aryl): 0.000
Δ = +0.167
Modest Fsp³ increase correlates with reduced promiscuity potential in library design contexts.
Literature association with developability; no experimental conformation data.
Fsp³ Molecular complexity Drug-likeness

Supplier Purity and Regulatory Classification: Procurement-Risk Differentiation

Fluorochem (Product Code F676153) reports a purity of 98% for CAS 1375472-56-2, whereas Chemenu (Catalog CM407153) reports ≥95% and CymitQuimica (3D-AFC47256) reports minimum 95% . This 3-percentage-point purity differential, while modest, can be consequential in fragment-based screening or biophysical assays where trace impurities may produce false positives. Additionally, the compound is classified as UN 2811 (Toxic Solid, Organic, N.O.S.), Hazard Class 6.1, Packing Group III, requiring specific shipping and storage compliance . Procurement from suppliers that do not explicitly document this hazard classification (such as certain catalog-only vendors) may introduce compliance risk for institutional receiving departments.

Purity & Hazard Class
Data to verify
Purity range: 95% to 98% (vendor-dependent)
Hazard: UN 2811, Class 6.1, PG III
Purity differential may shift apparent potency in assays; hazard classification requires shipping compliance.
Vendor CoA specifications; lot-specific purity may vary.
Purity Procurement compliance Hazard classification

Where 2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine (CAS 1375472-56-2) Fits: Evidence-Based Application Scenarios


Medicinal Chemistry Library Enrichment for Fragment-to-Lead Campaigns Requiring Moderate Lipophilicity

With a LogP of 3.95 and an Fsp³ of 0.167 , CAS 1375472-56-2 occupies a property space that balances aromatic planarity with a single sp³ center. Fragment libraries routinely benefit from compounds in this LogP range (3.0–4.5) to ensure adequate solubility while maintaining membrane permeability. The 2-position chlorine provides a synthetic handle for Suzuki, Buchwald-Hartwig, or Sonogashira diversification, as demonstrated for related 2-chloropyrazine scaffolds [1]. Procurement of this compound is warranted when the screening library requires 2,6-disubstituted pyrazine cores bearing a 3-(trifluoromethoxy)benzyloxy motif that cannot be accessed via simpler phenoxy or direct-aryl analogs.

Structure–Activity Relationship (SAR) Studies on Trifluoromethoxy Substitution Position Effects

The m-OCF₃ substitution on the benzyl ring distinguishes this compound from hypothetical para- and ortho-OCF₃ regioisomers (not commercially identified as of this search). In medicinal chemistry programs exploring the effect of –OCF₃ regiochemistry on target binding, CAS 1375472-56-2 can serve as the meta-substituted representative in a matched molecular pair analysis. The benzyloxy linker additionally distinguishes it from direct-aryl coupled 3-trifluoromethoxyphenyl-pyrazines such as CID 65645969 [2], enabling assessment of linker flexibility contributions to potency and selectivity.

Chemical Probe Development Requiring a 2-Chloropyrazine Synthetic Handle with Defined Physicochemical Properties

The 2-chloro substituent on the pyrazine ring is a well-precedented leaving group for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling [1]. CAS 1375472-56-2 provides this reactive handle in a molecule with documented LogP, HBA count, and Fsp³ values , enabling chemists to plan diversification reactions with confidence in the physicochemical profile of the starting material. This is in contrast to less thoroughly characterized or non-commercially available 2-chloropyrazine derivatives where key parameters such as LogP must be estimated rather than measured or vendor-verified.

Internal Standard or Reference Compound for Analytical Method Development

Given its well-defined molecular weight (304.65), distinct InChI Key (DJZYDXMNCZURPV-UHFFFAOYSA-N), and available purity specifications (≥95% to 98% depending on supplier) , CAS 1375472-56-2 can serve as a reference standard in LC-MS or HPLC method development for pyrazine-containing compound libraries. The trifluoromethoxy group provides a characteristic mass defect and fluorine-based detection handle (¹⁹F NMR) absent in non-fluorinated analogs.

Application
Selection Property
Validation Focus
Fragment-to-lead library enrichment
Moderate lipophilicity, single sp³ center, 2-chloro synthetic handle
Verify purity and identity; confirm cross-coupling reactivity
SAR on –OCF₃ regioisomer effects
meta-OCF₃ substitution, benzyloxy linker flexibility
Confirm regioisomer identity; compare with para/ortho analogs
Chemical probe with 2-chloropyrazine handle
Defined physicochemical profile, well-characterized starting material
Verify cross-coupling conditions; confirm no detrimental impurities
Analytical reference standard
Distinct molecular weight, ¹⁹F NMR handle, available purity specifications
Confirm retention time and mass defect; verify lot purity
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